1-(4-Aminophenyl)-3-ethylpiperidin-4-ol
Overview
Description
The compound “1-(4-Aminophenyl)-3-ethylpiperidin-4-ol” is a piperidine derivative. Piperidines are a class of organic compounds containing a six-membered ring with one nitrogen atom . They are key building blocks in the synthesis of many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of “1-(4-Aminophenyl)-3-ethylpiperidin-4-ol” would consist of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring at the 1-position would be a 4-aminophenyl group, and at the 3-position an ethyl group. At the 4-position, there would be a hydroxyl (OH) group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminophenyl)-3-ethylpiperidin-4-ol” would depend on its specific structure. For example, the presence of the polar hydroxyl and amino groups would likely make it more soluble in polar solvents .Scientific Research Applications
Aromatase Inhibition for Cancer Therapy
- The synthesis of novel compounds, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, has shown significant inhibitory activity against human placental aromatase, an enzyme critical for the conversion of androgens to estrogens. These compounds, demonstrating greater potency than clinically effective agents like aminoglutethimide, are of interest for the endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Enzyme Inhibition and Drug Metabolism
- Research into analogues of aminoglutethimide, a compound structurally related to "1-(4-Aminophenyl)-3-ethylpiperidin-4-ol," has provided insights into the structural features responsible for inhibitory activity towards desmolase and aromatase enzymes. Such studies have led to the development of analogues with tailored inhibitory profiles, aiding in the treatment of hormone-dependent mammary tumors (Foster et al., 1983; Foster et al., 1985).
Advancements in Synthesis and Biological Properties
- Investigations into the synthetic pathways and biological properties of related compounds have opened up new possibilities for anti-inflammatory, analgesic, and cholinolytic applications. This underscores the potential of "1-(4-Aminophenyl)-3-ethylpiperidin-4-ol" derivatives in the development of novel therapeutic agents (Геворгян et al., 2017).
Radical Methodology in Organic Synthesis
- The compound and its derivatives have also been utilized in radical reactions for carbon-carbon bond formation, demonstrating the versatility of "1-(4-Aminophenyl)-3-ethylpiperidin-4-ol" in synthetic organic chemistry (Graham et al., 1999).
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-3-ethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-10-9-15(8-7-13(10)16)12-5-3-11(14)4-6-12/h3-6,10,13,16H,2,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFIKIJRGJELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-ethylpiperidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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